4-methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
Description
4-Methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring, a methyl group at the 4-position, and a 4-(1H-pyrrol-1-yl)benzyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-14-4-7-16(12-18(14)22(24)25)19(23)20-13-15-5-8-17(9-6-15)21-10-2-3-11-21/h2-12H,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJGRWSEIJBKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176684 | |
| Record name | 4-Methyl-3-nitro-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889955-58-2 | |
| Record name | 4-Methyl-3-nitro-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889955-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitro-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through an amide coupling reaction with 4-(1H-pyrrol-1-yl)benzylamine. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 3-position undergoes reduction under standard conditions:
The resulting amine serves as a precursor for further derivatization, such as diazotization or coupling reactions.
Amide Hydrolysis
The benzamide group exhibits hydrolysis under acidic or basic conditions:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl (reflux, 12 hr) | 4-methyl-3-nitrobenzoic acid + 4-(1H-pyrrol-1-yl)benzylamine | Acid-catalyzed cleavage |
| 2M NaOH/EtOH (70°C, 8 hr) | Same as above | Base-mediated saponification |
The reaction rate is influenced by steric hindrance from the 4-methyl group and electronic effects of the nitro substituent.
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring participates in electrophilic substitutions, though reactivity is modulated by the benzamide backbone:
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 2 hr) | 2-nitro-pyrrole derivative | α-position dominance |
| Sulfonation | H₂SO₄/SO₃ (40°C, 3 hr) | 3-sulfo-pyrrole adduct | β-position preference |
The electron-rich pyrrole ring favors electrophilic attack, but steric constraints from the benzyl group may limit accessibility.
Methyl Group Oxidation
The 4-methyl substituent undergoes oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 6 hr | 4-carboxy-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide | ~45% |
| CrO₃/AcOH | 60°C, 8 hr | Same as above | ~35% |
Oxidation is sluggish due to deactivation by the meta-nitro group.
Comparative Reactivity Table
Key reaction pathways and their synthetic utility:
Research Insights
-
Bioreduction Selectivity : The nitro group’s reduction pathway (aerobic vs. anaerobic) influences cytotoxic intermediate formation, relevant in prodrug activation studies.
-
Pyrrole π-Stacking : Substituents on the pyrrole ring enhance binding to aromatic residues in enzyme active sites, as observed in related pyrazole derivatives .
This compound’s versatility in nitro reduction, amide cleavage, and heterocyclic functionalization makes it valuable for developing antimicrobial or anticancer agents. Further studies should explore its coupling reactions and catalytic asymmetric transformations.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide exhibit promising anticancer properties. For example, derivatives targeting the Wnt/β-catenin signaling pathway have shown effectiveness against multidrug-resistant cancer cells. This suggests that modifications to the compound could enhance its activity against specific cancer types .
Mechanism of Action
The compound's structure allows it to interact with biological targets involved in cancer progression. It is hypothesized that the nitro group may play a role in redox reactions, contributing to its cytotoxic effects on tumor cells . Further studies are needed to elucidate the exact mechanisms.
Pharmacological Research
Neuroprotective Effects
Research has indicated that derivatives of this compound may possess neuroprotective properties. The pyrrole moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases . Studies focusing on similar compounds have demonstrated their potential in protecting neuronal cells from oxidative stress and apoptosis.
Analgesic Properties
Another area of interest is the analgesic potential of compounds related to this compound. Preliminary research suggests that these compounds may modulate pain pathways, offering a new avenue for pain management therapies .
Synthesis and Derivatives
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including nitration and coupling reactions. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times, making it a valuable method for producing this compound efficiently .
| Synthetic Method | Yield (%) | Reaction Time (min) |
|---|---|---|
| Conventional Synthesis | 65 | 120 |
| Microwave-Assisted | 85 | 30 |
Case Studies
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the efficacy of a series of pyrrole-based compounds, including derivatives of this compound, against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
Case Study: Neuroprotection
In another study, researchers investigated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal injury. Results showed that these compounds significantly reduced cell death and oxidative damage markers, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl group with the pyrrole ring can bind to specific receptors or enzymes, modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other benzamide derivatives allow for comparative analysis of physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of 4-Methyl-3-Nitro-N-[4-(1H-Pyrrol-1-yl)Benzyl]Benzamide and Analogs
Key Observations:
Structural Divergence: The target compound lacks the 1,3,4-oxadiazole ring present in LMM5/LMM11, which is critical for their antifungal activity . Instead, its pyrrole substituent may enhance π-π stacking interactions in enzyme binding, similar to pyrazole-containing analogs .
The nitro group in the target compound may confer reactivity suitable for covalent inhibition, a feature exploited in kinase inhibitors like those in .
Synthetic Complexity :
- The target compound’s synthesis likely involves Buchwald–Hartwig coupling (for pyrrole attachment) and nitro-group introduction via nitration, paralleling methods in and .
- LMM5/LMM11 require multistep synthesis of oxadiazole rings, increasing complexity .
Physicochemical Properties :
- The pyrrole and nitro groups may reduce solubility compared to sulfamoyl-containing analogs, impacting bioavailability .
Biological Activity
4-methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a compound of interest due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₃N₃O₄
- Molecular Weight : 263.26 g/mol
- CAS Number : Not specified in the search results.
Research indicates that compounds similar to this compound exhibit several biological activities:
- Anticancer Activity : Studies have shown that related compounds can inhibit mTORC1 activity and enhance autophagy, leading to reduced cancer cell proliferation. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) and disrupted autophagic flux under nutrient stress conditions .
- Antibacterial Activity : Pyrrole derivatives, including benzamide derivatives, have shown significant antibacterial properties. For example, certain pyrrolyl benzamide derivatives displayed minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Case Study 1: Anticancer Activity
A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds reduced mTORC1 reactivation after starvation and impaired autophagic flux. The findings suggest that such compounds could selectively target solid tumors under metabolic stress while sparing normal cells .
Case Study 2: Antibacterial Activity
Research on pyrrole-containing benzamide derivatives highlighted their potent activity against bacterial strains. The study compared the efficacy of these compounds with standard antibiotics like isoniazid and ciprofloxacin, demonstrating their potential as novel antibacterial agents .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide?
- Methodology : The compound can be synthesized via multi-step reactions involving nitro group introduction, benzylation, and amide coupling. For example:
- Nitro-functionalization : Use nitration conditions (e.g., HNO₃/H₂SO₄) on a methyl-substituted benzamide precursor.
- Benzylation : React 4-(1H-pyrrol-1-yl)benzyl chloride with the nitrobenzamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling : Employ HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) as a coupling agent in acetonitrile with NEt₃ to finalize the structure .
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (e.g., chloroform:methanol = 3:1) .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Methods :
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR data. For example, aromatic protons in the pyrrole ring appear at δ 6.27–6.42 ppm (multiplet), while nitro group proximity deshields adjacent protons to δ 7.74 ppm (doublet, J = 8.7 Hz) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]⁺ around m/z 400–450 (exact mass depends on substituents) .
II. Advanced Research Questions
Q. How can crystallographic data for this compound be refined when anisotropic displacement parameters show disorder?
- Crystallographic Workflow :
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve electron density.
- Refinement : Apply SHELXL for anisotropic refinement. Use the TWIN command in SHELXL to model twinning and PART instructions for disordered fragments .
- Visualization : Generate ORTEP diagrams via WinGX to validate thermal ellipsoid orientations .
Q. What strategies mitigate competing side reactions during catalytic hydrogenation of the nitro group?
- Experimental Design :
- Catalyst Selection : Use Mn–PNN pincer complexes for selective nitro reduction under mild conditions (50 bar H₂, 140°C) .
- Solvent Optimization : A cyclohexane/tert-amyl alcohol mixture minimizes dehalogenation or over-reduction of the pyrrole ring .
- Monitoring : Track conversion via GC-MS with hexadecane as an internal standard .
Q. How can computational modeling predict the compound’s binding affinity for neurodegenerative disease targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with α-synuclein, focusing on the benzamide and pyrrole moieties as aggregation inhibitors .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
III. Data Contradiction Analysis
Q. How to resolve discrepancies between calculated and observed NMR shifts for the benzamide moiety?
- Root Cause :
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can deshield protons by 0.3–0.5 ppm. Compare with literature data in matching solvents .
- Conformational Flexibility : Use VT-NMR (variable temperature) to identify rotamers causing peak splitting .
IV. Advanced Applications
Q. What modifications enhance the compound’s bioavailability while retaining activity?
- Design Principles :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or piperazine) to reduce LogP from ~3.5 to 2.0–2.5, improving solubility .
- Prodrug Synthesis : Acetylate the nitro group to enhance membrane permeability, with enzymatic cleavage in vivo .
Q. How does the nitro group influence the compound’s electronic properties in photodynamic therapy?
- Experimental Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
